

Application Notes and Protocols for EPA Method 536.0 Utilizing Propazine-d14

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Compound of Interest

Compound Name: Propazine-d14

Cat. No.: B12302533

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Introduction to EPA Method 536.0

The United States Environmental Protection Agency (EPA) Method 536.0 is a highly selective and sensitive analytical procedure for the determination of triazine pesticides and their degradation products in drinking water. This method employs a direct aqueous injection liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, eliminating the need for time-consuming solid-phase extraction (SPE) steps.^{[1][2]} The use of stable isotope-labeled internal standards, such as **Propazine-d14**, is crucial for accurate quantification by correcting for matrix effects and variations in instrument response.

This document provides detailed application notes and protocols for the implementation of EPA Method 536.0, with a specific focus on the utilization of **Propazine-d14** as an internal standard.

Analyte and Internal Standard Information

The method is applicable to a range of triazine pesticides and their metabolites. **Propazine-d14** serves as a robust internal standard for the quantification of propazine and other analytes in the method.

Table 1: Target Analytes and Internal Standards

Analyte/Internal Standard	Chemical Abstract Services Registry Number (CASRN)
Atrazine	1912-24-9
Atrazine-desethyl	6190-65-4
Atrazine-desethyl-desisopropyl	3397-62-4
Atrazine-desisopropyl	1007-28-9
Cyanazine	21725-46-2
Propazine	139-40-2
Simazine	122-34-9
Propazine-d14 (Internal Standard)	1219802-87-5

Experimental Protocols

Sample Preparation

A key advantage of EPA Method 536.0 is its direct injection approach, which simplifies sample preparation.

- **Sample Collection:** Collect drinking water samples in appropriate containers.
- **Preservation:** Add ammonium acetate to a final concentration of 20 mM for pH adjustment and dechlorination. To prevent microbial degradation, add sodium omadine at a concentration of 64 mg/L.
- **Internal Standard Spiking:** Spike all samples, calibration standards, and quality control samples with a solution of **Propazine-d14** and other relevant internal standards to achieve a final concentration of 5 ng/mL.

Liquid Chromatography (LC) Conditions

The following LC conditions have been demonstrated to be effective for the separation of the target analytes.

Table 2: Liquid Chromatography Parameters

Parameter	Value
Column	Hypersil GOLD™ 100 x 2.1 mm, 3 µm particle size, or equivalent
Mobile Phase A	5 mM Ammonium Acetate in Water
Mobile Phase B	Methanol
Flow Rate	400 µL/min
Injection Volume	20 µL
Gradient	Optimized for the separation of all target analytes

Mass Spectrometry (MS/MS) Conditions

The mass spectrometer is operated in the positive electrospray ionization (ESI) mode and multiple reaction monitoring (MRM) for the detection and quantification of the analytes.

Table 3: Mass Spectrometry MRM Transitions

Analyte	Precursor Ion (Q1) m/z	Product Ion (Q3) m/z
Atrazine-desethyl-desisopropyl	160.1	104.1
Atrazine-desisopropyl	174.1	132.1
Atrazine-desethyl	188.1	146.1
Simazine	202.1	132.1
Cyanazine	214.1	172.1
Atrazine	216.1	174.1
Propazine	230.1	188.1
Propazine-d14 (IS)	244.1	195.1

Quality Control (QC)

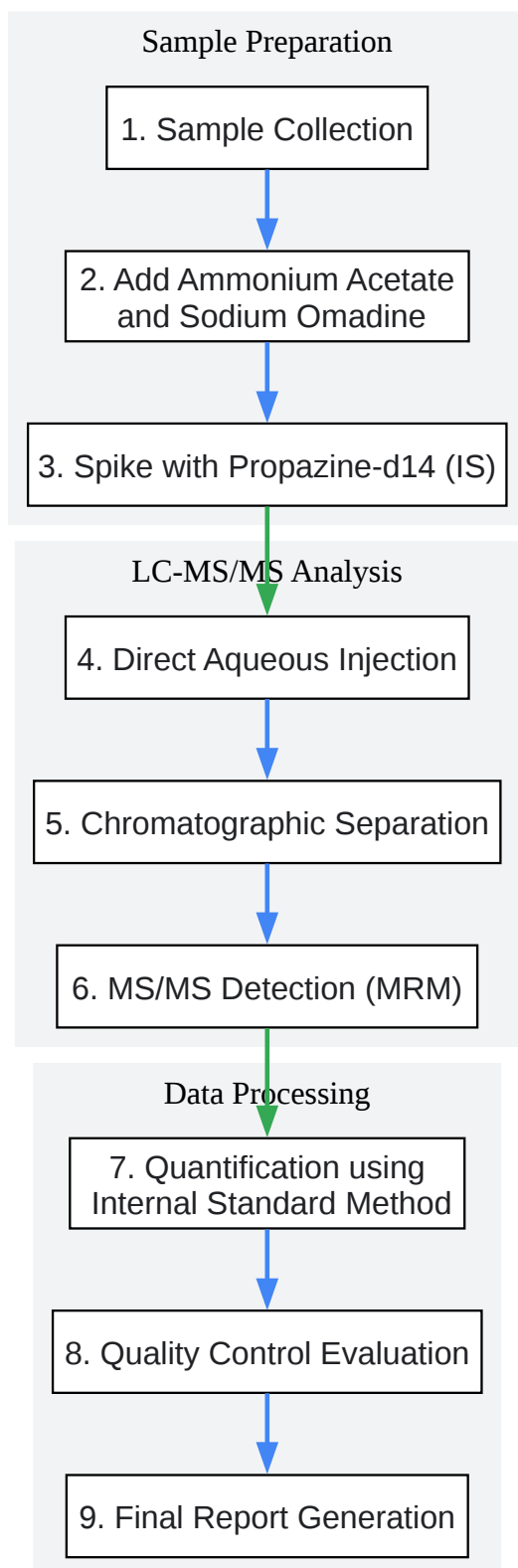
Adherence to strict quality control protocols is essential for generating legally defensible data.

Table 4: Quality Control Acceptance Criteria

QC Parameter	Frequency	Acceptance Criteria
Method Detection Limit (MDL)	Annually or as needed	Statistically determined concentration at which an analyte can be detected with 99% confidence.
Laboratory Reagent Blank (LRB)	One per batch of 20 or fewer samples	Analyte concentrations must be below the Minimum Reporting Level (MRL).
Laboratory Fortified Blank (LFB)	One per batch	Recoveries should be within 70-130% of the true value.
Calibration Curve	Daily or as needed	Correlation coefficient (r) \geq 0.995
Continuing Calibration Check (CCC)	After every 10 samples	Within $\pm 30\%$ of the true value.
Internal Standard Response	Every injection	Area counts must be within 50-150% of the average of the calibration standards.

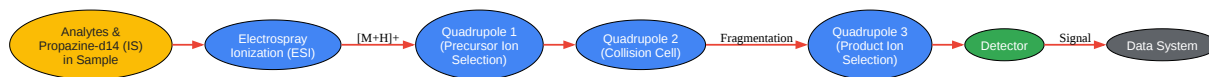
Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical flow of the experimental protocol and the analytical pathway.



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Caption: Experimental workflow for EPA Method 536.0.



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Caption: Analytical pathway in tandem mass spectrometry.

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References

- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
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